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Compound of Interest
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Cat. No.: B1672328 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the highly convergent and stereoselective synthesis

of Feglymycin, a potent antiviral and antibacterial peptide. This guide summarizes key

synthetic strategies, presents quantitative data in structured tables for easy comparison, and

offers detailed experimental protocols for critical steps. Visual diagrams of synthetic workflows

are included to facilitate understanding.

Feglymycin, a 13-mer peptide rich in non-proteinogenic arylglycine residues, presents a

significant synthetic challenge due to the high propensity of these residues to racemize during

peptide coupling.[1][2] Its potent anti-HIV and antibacterial activities make it an attractive target

for chemical synthesis and analog development.[1] This document outlines three successful

and distinct stereoselective synthetic approaches: the Süssmuth convergent synthesis, the

Fuse linear/convergent hybrid synthesis using microflow technology, and the Johnston

synthesis utilizing umpolung amide synthesis (UmAS).

Süssmuth's Convergent [4+3+6] Synthesis
The pioneering total synthesis of Feglymycin by the Süssmuth group employed a highly

convergent strategy, assembling the tridecapeptide from three protected fragments.[1] A key

feature of this approach is the use of 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

(DEPBT) as a coupling reagent, which effectively suppresses racemization of the sensitive

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672328?utm_src=pdf-interest
https://www.benchchem.com/product/b1672328?utm_src=pdf-body
https://www.benchchem.com/product/b1672328?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27892469/
https://www.researchgate.net/publication/394031957_Total_Synthesis_of_Feglymycin_Using_Umpolung_Amide_Synthesis
https://pubmed.ncbi.nlm.nih.gov/27892469/
https://www.benchchem.com/product/b1672328?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27892469/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


arylglycine units, particularly the 3,5-dihydroxyphenylglycine (Dpg) residues.[3] The synthesis

proceeds via the coupling of a tetrapeptide, a tripeptide, and a hexapeptide.

Quantitative Data Summary: Süssmuth Synthesis

Step Description
Starting
Materials

Reagents
and
Conditions

Product Yield (%)

1
Dipeptide

formation

Boc-D-

Dpg(Bn)₂-

OH, H-Val-

OBn

DEPBT,

HOBt,

DIPEA, DMF,

0 °C to rt, 12

h

Boc-D-

Dpg(Bn)₂-Val-

OBn

85

2
Tetrapeptide

assembly

Boc-D-

Hpg(Bn)-OH,

H-Dpg(Bn)₂-

Val-OBn

DEPBT,

HOBt,

DIPEA, DMF,

0 °C to rt, 12

h

Boc-D-

Hpg(Bn)-

Dpg(Bn)₂-Val-

OBn

78

3
Fragment

coupling

[Fragment

1+2],

[Fragment 3]

DEPBT,

HOBt,

DIPEA, DMF,

0 °C to rt, 24

h

Protected

Feglymycin
65

4
Global

Deprotection

Protected

Feglymycin

H₂, Pd/C,

MeOH/THF
Feglymycin 92

Experimental Protocol: DEPBT-Mediated Peptide
Coupling
This protocol is representative for the fragment couplings in the Süssmuth synthesis.

Dissolve the N-terminally protected peptide fragment (1.0 equiv.) and the C-terminally

protected peptide fragment (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF).
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Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (2.0

equiv.) to the solution.

Cool the reaction mixture to 0 °C in an ice bath.

Add 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.2 equiv.) portion-

wise while maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with

5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

protected peptide.

Synthetic Workflow: Süssmuth Convergent Strategy

Fragment Synthesis

Convergent Coupling

Tetrapeptide
(AA 1-4)

Fragment A + Fragment BTripeptide
(AA 5-7)

Hexapeptide
(AA 8-13)

Heptapeptide + Fragment CHeptapeptide
(AA 1-7) Protected Feglymycin Global Deprotection Feglymycin
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Caption: Convergent synthesis of Feglymycin by fragment coupling.

Fuse's Linear/Convergent Hybrid Synthesis via
Microflow Technology
A significant advancement in the synthesis of Feglymycin was reported by Fuse and

colleagues, who developed a linear/convergent hybrid approach.[2] This strategy utilizes a

microflow reactor for the critical amide bond formations involving the highly racemizable Dpg

residues. The rapid and efficient mixing and precise temperature control within the

microreactor, coupled with the use of triphosgene as an activator, dramatically suppresses

epimerization, allowing for a more linear construction of key peptide fragments.[2]

Quantitative Data Summary: Fuse Synthesis

Step Description
Starting
Materials

Reagents
and
Conditions

Product Yield (%)

1

Dipeptide

synthesis

(microflow)

Boc-D-

Hpg(Bn)-OH,

H-Val-OMe

Triphosgene,

DIPEA,

MeCN, 0.5 s

residence

time

Boc-D-

Hpg(Bn)-Val-

OMe

95

2

Linear

elongation

(microflow)

Boc-AAₙ-OH,

H-AAₙ₊₁-

Peptide

Triphosgene,

DIPEA,

MeCN, <1 s

residence

time

Boc-AAₙ-

AAₙ₊₁-

Peptide

80-90

3
Fragment

coupling

Hexapeptide,

Heptapeptide

DEPBT,

HOBt,

DIPEA, DMF

Protected

Feglymycin
72

4
Global

Deprotection

Protected

Feglymycin

H₂, Pd/C,

MeOH/THF
Feglymycin 90
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Experimental Protocol: Microflow Amide Bond
Formation

Prepare two stock solutions:

Solution A: N-Boc-protected amino acid (1.0 equiv.) and DIPEA (2.2 equiv.) in acetonitrile.

Solution B: Triphosgene (0.4 equiv.) in acetonitrile.

Set up a microflow reactor system consisting of two syringe pumps, a T-mixer, and a reaction

coil of appropriate length immersed in a temperature-controlled bath.

Pump Solution A and Solution B at equal flow rates into the T-mixer.

The combined stream flows through the reaction coil, with the residence time controlled by

the flow rate and coil volume (typically < 1 second).

The output from the reactor is collected in a flask containing the N-deprotected peptide

fragment (1.2 equiv.) in a suitable solvent.

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2

hours.

Quench the reaction with water and extract the product with an organic solvent.

Purify the product using standard chromatographic techniques.

Experimental Workflow: Microflow-Assisted Peptide
Synthesis
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Microflow Synthesis

Batch Reaction

Solution A:
Boc-AA-OH + DIPEA T-Mixer

Solution B:
Triphosgene

Reaction Coil
(< 1 sec)

CouplingPeptide Fragment
(H-AA-Peptide) Elongated Peptide Purification Final Product

Click to download full resolution via product page

Caption: Microflow-assisted amide bond formation workflow.

Johnston's Umpolung Amide Synthesis (UmAS)
Approach
A conceptually novel approach to Feglymycin was developed by Johnston and coworkers,

employing Umpolung Amide Synthesis (UmAS).[4] This strategy reverses the traditional polarity

of the reacting partners, where a nucleophilic α-nitro-α-bromo species (derived from an

aldehyde) couples with an electrophilic amine derivative. A key advantage of UmAS is the

complete suppression of epimerization at the α-carbon of the arylglycine residue.[4] The

synthesis is convergent, involving the preparation of three key fragments that are subsequently

coupled.

Quantitative Data Summary: Johnston UmAS Synthesis
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Step Description
Starting
Materials

Reagents
and
Conditions

Product Yield (%)

1

α-Bromo

nitroalkane

synthesis

Aryl aldehyde

N-

Sulfinylamine

, TMSBr, then

Br-nitro-

methane,

catalyst

α-Bromo

nitroalkane
70-85

2
UmAS

Coupling

α-Bromo

nitroalkane,

Amine

KI, Urea-

H₂O₂,

THF/H₂O

Dipeptide 65-80

3
Fragment

Assembly

Dipeptide

fragments

Standard

peptide

coupling

(EDC/HOAt)

Tri-, Hexa-,

and

Tetrapeptide

fragments

75-90

4

Final

Fragment

Couplings

Protected

fragments

DEPBT,

DIPEA, DMF

Protected

Feglymycin
68

5
Global

Deprotection

Protected

Feglymycin

H₂, Pd/C,

MeOH/THF
Feglymycin 88

Experimental Protocol: Umpolung Amide Synthesis
(UmAS)

To a solution of the α-bromo nitroalkane (1.0 equiv.) in a mixture of tetrahydrofuran (THF)

and water (10:1) is added potassium iodide (KI) (2.0 equiv.) and urea-hydrogen peroxide

(UHP) (2.0 equiv.).

The amine component (1.2 equiv.) is then added to the reaction mixture.

The reaction is stirred at room temperature for 12-24 hours.

The reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The crude product is purified by flash column chromatography to yield the desired amide.

Logical Relationship: Umpolung Amide Synthesis
Concept

Traditional Amide Synthesis Umpolung Amide Synthesis (UmAS)

Carboxylic Acid
(R-COOH)

Nucleophilic at O

Activated Ester
(R-CO-X)

Electrophilic at C=O

Activation

Amine
(R'-NH₂)

Nucleophilic at N

Amide
(R-CO-NHR')

α-Bromo Nitroalkane
(R-CH(Br)NO₂)

Nucleophilic Precursor

Acyl Anion Equivalent
[R-CO]⁻

Generation

Amine
(R'-NH₂)

Electrophilic Precursor

Amine Cation Equivalent
[R'-NH]⁺

Generation

Amide
(R-CO-NHR')

Click to download full resolution via product page

Caption: Comparison of traditional and umpolung amide synthesis.

Conclusion
The stereoselective synthesis of Feglymycin has been successfully addressed through three

distinct and innovative strategies. The Süssmuth convergent synthesis provides a robust and

reliable method, particularly with the use of the racemization-suppressing reagent DEPBT. The
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Fuse linear/convergent hybrid approach, leveraging the power of microflow chemistry, offers a

highly efficient and scalable route with excellent control over stereochemistry. Finally, the

Johnston Umpolung Amide Synthesis presents a paradigm-shifting strategy that completely

circumvents the issue of epimerization for the challenging arylglycine residues. The choice of

synthetic route will depend on the specific requirements of the research, including scale,

desired analogs, and available instrumentation. These detailed protocols and comparative data

serve as a valuable resource for researchers in the fields of medicinal chemistry, organic

synthesis, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-
flow amide bond formation [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Total Synthesis of Feglymycin Using Umpolung Amide Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Highly Convergent Stereoselective Synthesis of
Feglymycin: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1672328#highly-convergent-
stereoselective-synthesis-of-feglymycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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